molecular formula C13H24N2O3 B2812638 4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester CAS No. 1251009-69-4

4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester

Cat. No.: B2812638
CAS No.: 1251009-69-4
M. Wt: 256.346
InChI Key: ONTHVMDBYONPFK-UHFFFAOYSA-N
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Description

4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester is a spiro compound characterized by its unique bicyclic structure, which includes both an oxygen and nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester is unique due to the presence of both oxygen and nitrogen atoms within its spiro ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 4-amino-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-10(14)13(9-15)4-6-17-7-5-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTHVMDBYONPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251009-69-4
Record name tert-butyl 4-amino-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
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